molecular formula C18H19NO2 B11014964 (2Z)-N-(2-methoxybenzyl)-2-methyl-3-phenylprop-2-enamide

(2Z)-N-(2-methoxybenzyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11014964
M. Wt: 281.3 g/mol
InChI Key: DIRXRFRMBYCUQK-OWBHPGMISA-N
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Description

(Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 2-methoxybenzylamine with 2-methyl-3-phenyl-2-propenoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the propenamide moiety can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of (Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYLPROPIONAMIDE.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for investigating the binding affinities and specificities of enzymes.

Medicine

In medicine, (Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the propenamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYLPROPIONAMIDE: Similar structure but lacks the double bond in the propenamide moiety.

    N-(2-METHOXYBENZYL)-3-PHENYL-2-PROPENAMIDE: Similar structure but lacks the methyl group on the propenamide moiety.

Uniqueness

(Z)-N-(2-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to the presence of both the methoxybenzyl and propenamide groups, which confer specific reactivity and binding properties. This combination of functional groups makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(Z)-N-[(2-methoxyphenyl)methyl]-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO2/c1-14(12-15-8-4-3-5-9-15)18(20)19-13-16-10-6-7-11-17(16)21-2/h3-12H,13H2,1-2H3,(H,19,20)/b14-12-

InChI Key

DIRXRFRMBYCUQK-OWBHPGMISA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC=CC=C2OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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